(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime
Description
(E)-5-Fluoro-3,4-dihydronaphthalen-1(2H)-one oxime is a fluorinated oxime derivative of the 3,4-dihydronaphthalenone scaffold. Its structure features a ketoxime group (=N–OH) at position 1 and a fluorine substituent at position 5 of the partially saturated naphthalene ring. This compound is synthesized via the reaction of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride and sodium acetate, followed by catalytic hydrogenation . Its structural uniqueness lies in the combination of fluorine’s electronegativity and the oxime group’s reactivity, which may influence biological activity and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(5-fluoro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12-13/h1,4-5,13H,2-3,6H2/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDTWMIGAQGOHG-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2F)/C(=N/O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime typically involves the following steps:
Preparation of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one: This intermediate can be synthesized by reacting 4-(2-fluorophenyl)butyric acid with thionyl chloride under reflux conditions.
Formation of the Oxime: The oxime is formed by reacting the ketone intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that oxime derivatives exhibit notable antimicrobial properties. In a study focusing on various oxime ethers, compounds similar to (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The compound's structure allows for modifications that enhance its biological activity, making it a candidate for developing new antimicrobial agents .
Cancer Research
The compound has also been investigated for its potential as an anticancer agent. Studies indicate that certain oxime derivatives can inhibit tumor growth by targeting specific cellular pathways. For instance, the introduction of fluorine atoms into the naphthalene core has been associated with increased potency against cancer cell lines .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cycloadditions. This property is particularly useful in synthesizing more complex organic molecules and pharmaceuticals .
Synthesis of VHL Inhibitors
The compound has been utilized in the development of inhibitors for the von Hippel-Lindau (VHL) protein, which plays a critical role in cellular responses to hypoxia. Modifications to the oxime structure have led to compounds with high binding affinities to VHL, showcasing the potential of this compound in therapeutic applications targeting hypoxia-related diseases .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. Its reactivity can be harnessed to create polymers with specific properties, such as enhanced thermal stability or unique optical characteristics. These materials could find applications in coatings, adhesives, and electronic devices .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Bacterial Inhibition | 0.06 | |
| Compound 2 | Antifungal Activity | 8 | |
| Compound 3 | Anticancer Activity | Kd = 149 nM |
Table 2: Synthetic Applications of this compound
| Application | Reaction Type | Outcome |
|---|---|---|
| VHL Inhibitor Synthesis | Nucleophilic Substitution | High binding affinity achieved |
| Polymer Synthesis | Cycloaddition | Enhanced thermal stability |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of oxime derivatives against various bacterial strains. The results indicated that modifications to the naphthalene core significantly affected antimicrobial potency. Specifically, this compound exhibited lower minimum inhibitory concentrations compared to its non-fluorinated counterparts .
Case Study 2: Development of VHL Inhibitors
In another investigation focusing on hypoxia-inducible factor pathways, researchers synthesized several derivatives based on this compound. These compounds were tested for their ability to inhibit VHL-mediated degradation of HIF-1α. The findings revealed that specific substitutions led to significant enhancements in binding affinity and biological activity .
Mechanism of Action
The mechanism of action of (E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 3,4-Dihydronaphthalenone Derivatives
Key Observations :
- Fluorine vs. Other Halogens : The 5-fluoro substituent in the target compound may enhance metabolic stability compared to brominated analogs (e.g., ) due to fluorine’s smaller size and stronger C–F bond .
- Oxime vs. Ketone : The oxime group introduces hydrogen-bonding capacity, as seen in the crystal structure of (1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime, which forms intermolecular O–H⋯N hydrogen bonds .
Key Observations :
- The target compound’s synthesis mirrors classical oxime formation methods but requires fluorinated precursors, which may complicate accessibility compared to non-fluorinated analogs .
- Substituents like methoxy or benzylidene groups (e.g., PMMD) are introduced via condensation reactions, altering electronic properties and biological interactions .
Physicochemical Properties
- Crystallinity : The oxime group promotes crystallinity via hydrogen bonding, as demonstrated in (1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime’s crystal structure (D⋯A = 2.805 Å for O–H⋯N) .
- Solubility : Fluorine’s electronegativity may reduce solubility in polar solvents compared to hydroxy-substituted analogs (e.g., 4,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one) .
Key Observations :
- Fluorine’s Role : Fluorinated derivatives like 6m exhibit enhanced anti-neuroinflammatory activity, likely due to improved binding to NF-κB or metabolic stability .
- Natural vs. Synthetic: Natural dihydronaphthalenones (e.g., from fungi) lack synthetic modifications like fluorine or oxime groups, resulting in distinct bioactivity profiles .
Biological Activity
(E)-5-fluoro-3,4-dihydronaphthalen-1(2H)-one oxime, with the molecular formula and a molecular weight of 179.19 g/mol, is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse sources.
The compound is characterized by a naphthalene ring structure with a fluorine atom and an oxime functional group. The synthesis typically involves the following steps:
- Preparation of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one : This intermediate can be synthesized by reacting 4-(2-fluorophenyl)butyric acid with thionyl chloride under reflux conditions.
- Formation of the Oxime : The oxime is formed by reacting the ketone intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Receptor Binding : The fluorine atom enhances binding affinity and selectivity through electrostatic interactions and hydrogen bonding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : It has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial effects, although further investigation is needed to fully understand its efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Assays :
- Mechanistic Studies :
- Comparative Analysis :
Summary Table of Biological Activities
Q & A
Q. Safety and Storage Guidelines
- Hazard classification : Likely irritant (check SDS for specifics).
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Handling : Use fume hoods, nitrile gloves, and avoid contact with strong acids/bases due to oxime instability .
What analytical methods ensure purity and batch consistency?
Q. Quality Control Protocols
- HPLC/MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for impurity profiling.
- Reference standards : Pharmacopeial-grade materials (e.g., USP/EP) validate analytical methods for regulatory compliance .
How can contradictions between spectroscopic and crystallographic data be resolved?
Advanced Data Reconciliation
Discrepancies (e.g., NMR vs. XRD stereochemical assignments) are addressed by:
Computational validation : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict NMR chemical shifts and compare with experimental data.
Multi-technique cross-validation : Overlay XRD-derived structures with NOESY NMR to confirm spatial proximity of substituents .
What role does the fluorine substituent play in modulating biological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Electronic effects : Fluorine's electronegativity alters electron density at the aromatic ring, impacting binding affinity to targets (e.g., enzymes).
- Steric effects : The small size of fluorine minimizes steric hindrance, enhancing bioavailability. Anti-inflammatory activity has been observed in fluorinated dihydronaphthalenone derivatives .
How is computational modeling applied to predict reactivity or interaction profiles?
Q. Advanced Computational Strategies
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with biological targets (e.g., cyclooxygenase-2).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over nanosecond timescales .
What strategies optimize regioselectivity in oxime formation?
Q. Advanced Synthetic Chemistry
- pH control : Maintaining mildly basic conditions (pH 8–9) during hydroxylamine reaction minimizes side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine .
How are stability studies designed under ICH guidelines for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
